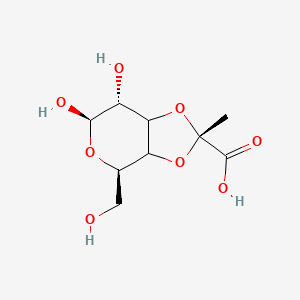![molecular formula C24H21ClO4 B14428834 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate CAS No. 84700-06-1](/img/structure/B14428834.png)
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a complex aromatic structure with both chloro and ethyl substituents, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate typically involves multiple steps, including esterification and chlorination reactions. One common synthetic route involves the esterification of 4-ethylphenol with 2-chloro-4-hydroxybenzoic acid, followed by the introduction of the 4-ethylbenzoyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets. The chloro and benzoyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound’s aromatic structure allows it to engage in π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethylphenyl 2-chlorobenzoate
- 4-Ethylphenyl 4-[(4-ethylbenzoyl)oxy]benzoate
- 2-Chloro-4-[(4-ethylbenzoyl)oxy]benzoic acid
Uniqueness
4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate is unique due to the presence of both chloro and ethyl substituents on the aromatic rings, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
84700-06-1 |
|---|---|
Fórmula molecular |
C24H21ClO4 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(4-ethylphenyl) 2-chloro-4-(4-ethylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C24H21ClO4/c1-3-16-5-9-18(10-6-16)23(26)29-20-13-14-21(22(25)15-20)24(27)28-19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3 |
Clave InChI |
WKBWTAZEUCOATF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
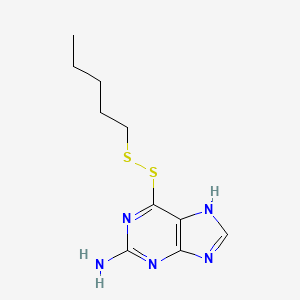
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

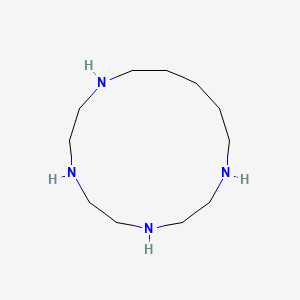
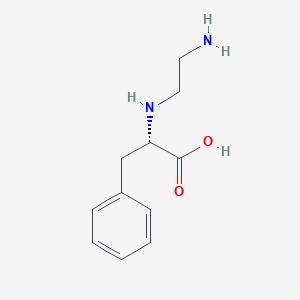

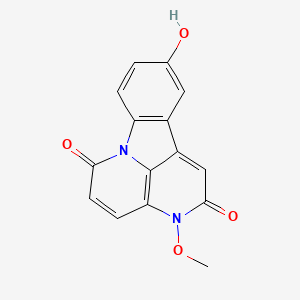

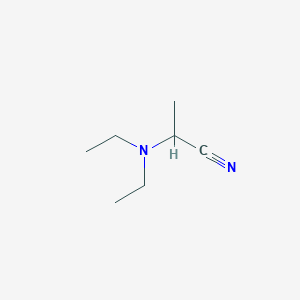
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

